molecular formula C17H23N3O5 B6600076 tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate CAS No. 1803567-28-3

tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate

Cat. No. B6600076
CAS RN: 1803567-28-3
M. Wt: 349.4 g/mol
InChI Key: HZBCEUCIQKNZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate (TBPCM) is an organic compound that has been used in a variety of scientific research applications. It is a versatile molecule, which has been used in the synthesis of various pharmaceuticals, as well as in the development of new materials and technologies. TBPCM has been studied extensively in order to understand its chemical and biological properties, and to explore its potential applications.

Scientific Research Applications

Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal drugs, anti-inflammatory agents, and antibiotics. tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate has also been used in the development of new materials and technologies, such as polymeric materials and nanomaterials. Furthermore, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate has been used in the study of enzyme kinetics and in the development of analytical methods for the detection of various compounds.

Mechanism of Action

Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate is a versatile molecule, which can interact with various biological targets in a variety of ways. Its chemical structure allows it to bind to proteins, enzymes, and other molecules, which can lead to a variety of biological effects. For example, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate can inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain proteins or other molecules. Furthermore, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate can act as an agonist or antagonist of certain receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate has been studied extensively in order to understand its biochemical and physiological effects. It has been found to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain metabolic pathways. Furthermore, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate has been found to have anti-inflammatory, antifungal, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate is a versatile molecule, which has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate is its low cost and availability. Furthermore, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate is relatively stable and has a low toxicity, which makes it suitable for use in experiments. However, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate are vast and varied. One potential area of research is the development of new materials and technologies, such as polymeric materials and nanomaterials. Furthermore, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate could be used in the development of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate could be used to study enzyme kinetics and to develop new analytical methods for the detection of various compounds. Finally, tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate could be used to explore its potential therapeutic effects, such as its anti-inflammatory, antifungal, and anti-cancer effects.

Synthesis Methods

Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate can be synthesized from the reaction of tert-butyl morpholine-4-carboxylate (TBMC) and phenylformohydrazido-carbonyl chloride (PFHCl). The reaction proceeds in two steps. First, the PFHCl is reacted with the TBMC to form a diazonium salt intermediate. This intermediate is then subjected to acid-catalyzed hydrolysis, which produces the desired tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate product.

properties

IUPAC Name

tert-butyl 3-(benzamidocarbamoyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(23)20-9-10-24-11-13(20)15(22)19-18-14(21)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBCEUCIQKNZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate

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